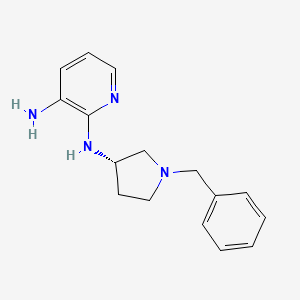![molecular formula C15H12N2O3 B11853812 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate CAS No. 62471-95-8](/img/structure/B11853812.png)
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 3-acetilimidazo[2,1-a]isoquinolin-2-ilo es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por la presencia de una estructura de anillo que contiene al menos un átomo distinto del carbono, como nitrógeno, oxígeno o azufre. La estructura específica del acetato de 3-acetilimidazo[2,1-a]isoquinolin-2-ilo incluye un núcleo de imidazo[2,1-a]isoquinolina con grupos funcionales acetilo y acetato.
Métodos De Preparación
La síntesis del acetato de 3-acetilimidazo[2,1-a]isoquinolin-2-ilo se puede lograr a través de varias rutas sintéticas. Un método común involucra la ciclación de alquinos sustituidos con o-haloaril-amidinas en presencia de un catalizador de níquel y agua . Otro enfoque es la condensación de N-(2-feniletil)benzimidazoles con o-halonitrobencenos y tetrahidroisoquinolinas . Estos métodos suelen requerir condiciones de reacción específicas, como el uso de ácidos o bases fuertes como catalizadores, y pueden implicar varios pasos para lograr el producto deseado.
Análisis De Reacciones Químicas
El acetato de 3-acetilimidazo[2,1-a]isoquinolin-2-ilo experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de níquel, o-haloaril-amidinas y alquinos sustituidos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la ciclación catalizada por níquel de alquinos sustituidos con o-haloaril-amidinas puede producir derivados de 1(2H)-isoquinolona sustituidos .
Aplicaciones Científicas De Investigación
El acetato de 3-acetilimidazo[2,1-a]isoquinolin-2-ilo tiene varias aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Además, este compuesto es de interés en ciencia de materiales para el desarrollo de nuevos materiales con propiedades únicas .
Mecanismo De Acción
El mecanismo de acción del acetato de 3-acetilimidazo[2,1-a]isoquinolin-2-ilo implica su interacción con dianas y vías moleculares específicas. La estructura del compuesto le permite unirse a ciertas enzimas o receptores, modulando así su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la activación de vías de señalización . Las dianas y vías moleculares específicas involucradas dependen del contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
El acetato de 3-acetilimidazo[2,1-a]isoquinolin-2-ilo se puede comparar con otros compuestos similares, como benzimidazo[2,1-a]isoquinolin-6(5H)-onas y ácidos imidazo[1,2-a]piridin-3-il-acéticos . Estos compuestos comparten una estructura central similar, pero difieren en sus grupos funcionales y propiedades específicas. Por ejemplo, las benzimidazo[2,1-a]isoquinolin-6(5H)-onas son conocidas por su bioactividad contra líneas celulares cancerosas, mientras que los ácidos imidazo[1,2-a]piridin-3-il-acéticos se utilizan como agentes antibacterianos, antifúngicos y antivirales
Propiedades
Número CAS |
62471-95-8 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
(3-acetylimidazo[2,1-a]isoquinolin-2-yl) acetate |
InChI |
InChI=1S/C15H12N2O3/c1-9(18)13-15(20-10(2)19)16-14-12-6-4-3-5-11(12)7-8-17(13)14/h3-8H,1-2H3 |
Clave InChI |
WDIRLCQNWGDIDV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)
![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)







![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)


